molecular formula C12H22N2O3 B14497811 N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide CAS No. 63129-88-4

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide

Cat. No.: B14497811
CAS No.: 63129-88-4
M. Wt: 242.31 g/mol
InChI Key: BPQPFDOLUXTGKN-UHFFFAOYSA-N
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Description

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide is a chemical compound that belongs to the class of oxirane dicarboxamides This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and two butyl groups attached to the nitrogen atoms of the dicarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide can be synthesized through the Radziszewski oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide (H~2~O~2~) and sodium hydroxide (NaOH) or sodium carbonate (Na~2~CO~3~) as the oxidizing agents . This reaction proceeds under mild conditions and yields the desired oxirane-2,3-dicarboxamides in good yields. The reaction involves the formation of peroxycarbiminic acids, which undergo intramolecular oxidation to form the oxirane ring.

Industrial Production Methods

Industrial production methods for N2,N~3~-Dibutyloxirane-2,3-dicarboxamide typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of beta-amino alcohols or other derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxirane derivatives.

    Reduction: Amines or alcohols.

    Substitution: Beta-amino alcohols or other substituted derivatives.

Scientific Research Applications

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antifungal or antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N2,N~3~-Dibutyloxirane-2,3-dicarboxamide involves its interaction with molecular targets through its oxirane ring and dicarboxamide moiety. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide is unique due to its specific structural features, including the presence of an oxirane ring and two butyl groups attached to the nitrogen atoms. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

CAS No.

63129-88-4

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

2-N,3-N-dibutyloxirane-2,3-dicarboxamide

InChI

InChI=1S/C12H22N2O3/c1-3-5-7-13-11(15)9-10(17-9)12(16)14-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

BPQPFDOLUXTGKN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1C(O1)C(=O)NCCCC

Origin of Product

United States

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